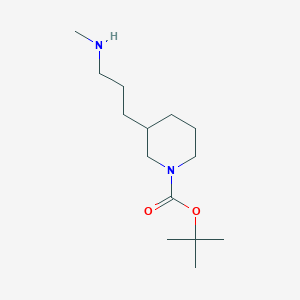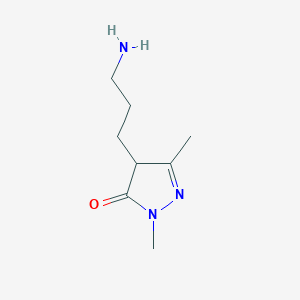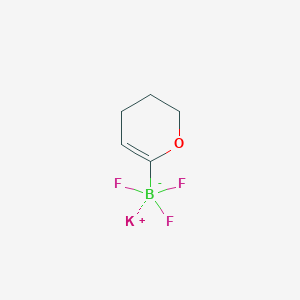
(7-Bromo-1,2-benzothiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Bromo-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 7th position and a methanamine group at the 3rd position makes this compound unique. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1,2-benzothiazol-3-yl)methanamine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate brominated aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring .
Another method involves the cyclization of thioamide or carbon dioxide with a brominated aromatic compound. This method is often preferred for its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation and one-pot multicomponent reactions are also employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
(7-Bromo-1,2-benzothiazol-3-yl)methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials, such as fluorescent dyes and electroluminescent devices.
Mechanism of Action
The mechanism of action of (7-Bromo-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s ability to form stable complexes with these enzymes disrupts their normal function, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Lacks the bromine atom and methanamine group, making it less potent in certain applications.
7-Bromo-2,1,3-benzothiadiazole: Similar structure but different functional groups, leading to different chemical properties.
Uniqueness
(7-Bromo-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group, which enhance its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrN2S |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
(7-bromo-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7BrN2S/c9-6-3-1-2-5-7(4-10)11-12-8(5)6/h1-3H,4,10H2 |
InChI Key |
BELGWURLDGPUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SN=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


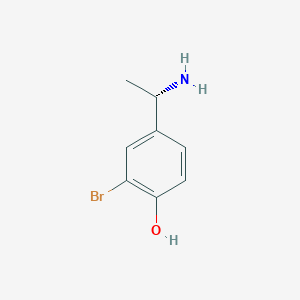
![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)
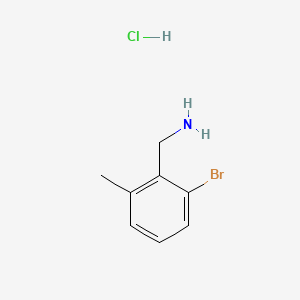
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)


![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
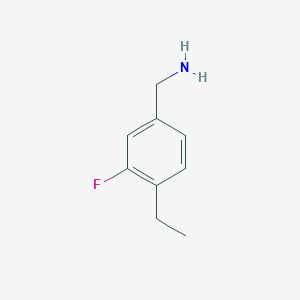
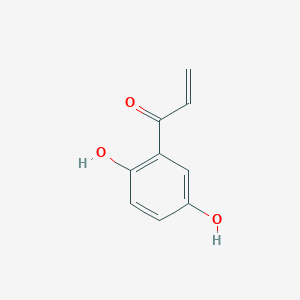
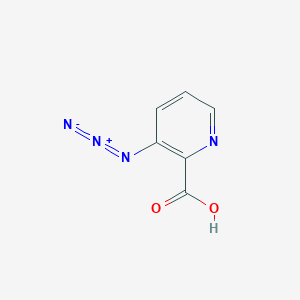
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethan-1-amine](/img/structure/B13549911.png)
